Lithium(1+) ion 4-hydroxy-2-phenylbutanoate

Descripción general

Descripción

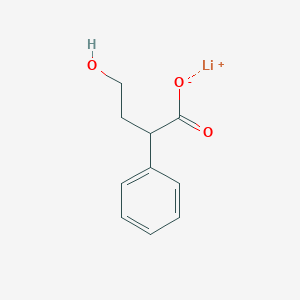

Lithium(1+) ion 4-hydroxy-2-phenylbutanoate is a chemical compound with the molecular formula C10H13LiO3. It is a lithium salt of 4-hydroxy-2-phenylbutanoic acid.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Lithium(1+) ion 4-hydroxy-2-phenylbutanoate typically involves the neutralization of 4-hydroxy-2-phenylbutanoic acid with lithium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by evaporation of the solvent and subsequent crystallization .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but is optimized for higher yields and purity. The process involves the use of large-scale reactors and controlled conditions to ensure consistent product quality .

Análisis De Reacciones Químicas

Types of Reactions

Lithium(1+) ion 4-hydroxy-2-phenylbutanoate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or nitrating agents can be used for substitution reactions.

Major Products Formed

Oxidation: 4-oxo-2-phenylbutanoate.

Reduction: 4-hydroxy-2-phenylbutanol.

Substitution: Various substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

Lithium(1+) ion 4-hydroxy-2-phenylbutanoate has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of Lithium(1+) ion 4-hydroxy-2-phenylbutanoate involves its interaction with specific molecular targets. It can inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

Lithium 4-hydroxy-2-phenylbutanoate: A closely related compound with similar properties.

4-hydroxy-2-phenylbutanoic acid: The parent acid of the lithium salt.

2-hydroxy-4-phenylbutanoate esters: Used as precursors for various pharmaceuticals.

Uniqueness

Lithium(1+) ion 4-hydroxy-2-phenylbutanoate is unique due to its specific combination of lithium and 4-hydroxy-2-phenylbutanoate, which imparts distinct chemical and biological properties. Its lithium component can influence neurological functions, making it particularly interesting for medical research .

Actividad Biológica

Lithium(1+) ion 4-hydroxy-2-phenylbutanoate, with the molecular formula C10H13LiO3, is a lithium salt derived from 4-hydroxy-2-phenylbutanoic acid. This compound has garnered attention for its potential biological activities, particularly in the context of neurological disorders and cancer treatment.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Notably, it is known to inhibit glycogen synthase kinase 3 beta (GSK-3β), which plays a crucial role in several cellular processes:

- Regulation of Gene Expression : GSK-3β modulates the activity of many transcription factors, influencing gene expression patterns significantly .

- Cell Survival and Apoptosis : By inhibiting GSK-3β, lithium compounds can alter the cellular threshold for apoptosis, thereby promoting cell survival under stress conditions .

- Neuroprotective Effects : Lithium's ability to stabilize mood and potentially protect against neurodegeneration has been linked to its effects on GSK-3β and related signaling pathways .

Therapeutic Applications

This compound has been explored for various therapeutic applications:

- Neurological Disorders : As a mood stabilizer, lithium is commonly used in treating bipolar disorder. Its action may involve enhancing the signaling pathways associated with neuroprotection and mood stabilization .

- Cancer Treatment : Recent studies have investigated the compound's potential as an anti-cancer agent. It has been shown to activate pyruvate kinase M2 (PKM2), an enzyme that plays a critical role in cancer metabolism. Activation of PKM2 can lead to reduced proliferation of cancer cells, suggesting that lithium derivatives may have therapeutic potential in oncology .

Case Studies and Research Findings

Several studies have highlighted the biological effects of lithium compounds:

- A study focusing on PKM2 activators found that certain derivatives exhibited significant anti-proliferative effects on human cancer cell lines at nanomolar concentrations. This suggests that lithium derivatives could be promising candidates for cancer therapy due to their ability to selectively inhibit tumor growth while sparing normal cells .

- Research into the molecular mechanisms of lithium revealed its role in regulating inflammation and immune responses, further supporting its therapeutic potential beyond psychiatric disorders .

Data Table: Summary of Biological Activities

| Biological Activity | Mechanism | Therapeutic Implications |

|---|---|---|

| Inhibition of GSK-3β | Modulates apoptosis and gene expression | Mood stabilization, neuroprotection |

| Activation of PKM2 | Alters cancer cell metabolism | Potential anti-cancer therapy |

| Regulation of inflammation | Influences immune responses | Possible applications in autoimmune diseases |

Propiedades

IUPAC Name |

lithium;4-hydroxy-2-phenylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3.Li/c11-7-6-9(10(12)13)8-4-2-1-3-5-8;/h1-5,9,11H,6-7H2,(H,12,13);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSRBPOHRKDUDNX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1=CC=C(C=C1)C(CCO)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11LiO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.